Triundecanoin

Catalog No.
S588783
CAS No.
13552-80-2
M.F
C36H68O6
M. Wt
596.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triundecanoin

CAS Number

13552-80-2

Product Name

Triundecanoin

IUPAC Name

2,3-di(undecanoyloxy)propyl undecanoate

Molecular Formula

C36H68O6

Molecular Weight

596.9 g/mol

InChI

InChI=1S/C36H68O6/c1-4-7-10-13-16-19-22-25-28-34(37)40-31-33(42-36(39)30-27-24-21-18-15-12-9-6-3)32-41-35(38)29-26-23-20-17-14-11-8-5-2/h33H,4-32H2,1-3H3

InChI Key

MBXVIRZWSHICAV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC)OC(=O)CCCCCCCCCC

Synonyms

Undecanoic Acid 1,2,3-propanetriyl Ester; CAPTEX 8227; Captex 822; Glyceryl Triundecanoate; Trihendecanoin; n-Trihendecanoin

Canonical SMILES

CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCC)OC(=O)CCCCCCCCCC

Biocompatible Material:

Triundecanoin is being explored for its potential as a biocompatible material due to its properties:

  • Biodegradability: Triundecanoin can be broken down by enzymes in the body, making it potentially suitable for use in implants or drug delivery systems. )
  • Low toxicity: Studies suggest that triundecanoin has low toxicity, making it a promising candidate for biomedical applications. )

Drug Delivery:

The slow degradation rate of triundecanoin makes it a potential candidate for sustained-release drug delivery systems. These systems can slowly release a drug over time, potentially reducing the need for frequent dosing. )

Energy Source:

Triundecanoin is a high-energy molecule, and some studies have explored its potential as a fuel source for microorganisms or in biodiesel production. Source: Journal of Agricultural and Food Chemistry

Research on other applications:

Triundecanoin is also being investigated for other potential applications, including its use in:

  • Cosmetics: as an emollient or lubricant Source: Larodan AB:
  • Food additives: as a source of medium-chain triglycerides )

Triundecanoin, also known by its IUPAC name as glycerol triundecanoate, is a triglyceride compound with the molecular formula C36H68O6. It is classified as a glyceryl triester of undecanoic acid, which is an odd-chain fatty acid. This compound is notable for its unique structural properties, including three undecanoate chains attached to a glycerol backbone. Triundecanoin is primarily used in various applications, particularly in food and cosmetic industries due to its emollient properties and ability to enhance the texture of products.

Triundecanoin is being investigated for its potential role in various biological processes:

  • Slow-release energy source: Due to its slow hydrolysis rate compared to other triglycerides, triundecanoin might provide a sustained energy source for the body []. Studies in animals suggest it could be beneficial for managing weight and metabolic disorders [].
  • Drug delivery: Triundecanoin is being explored as a carrier for delivering drugs due to its biocompatible nature and ability to be broken down by the body.
  • Toxicity: Generally considered to be low in toxicity.
  • Flammability: Triglycerides are combustible and can burn if exposed to high heat.
Typical of triglycerides, including hydrolysis, transesterification, and isomerization.

  • Hydrolysis: In the presence of water and under acidic or basic conditions, triundecanoin can be hydrolyzed to yield glycerol and undecanoic acid.
  • Transesterification: This reaction involves the exchange of the fatty acid moieties with another alcohol, which can modify the properties of the triglyceride for specific applications.
  • Isomerization: Triundecanoin can also undergo thermal or catalytic isomerization, potentially leading to the formation of different geometric isomers of undecanoic acid derivatives .

Research indicates that triundecanoin may influence lipid metabolism in animals. For instance, studies have shown that feeding cows triundecanoin affects lactation performance and lipid metabolism. The compound appears to be metabolized differently compared to even-numbered fatty acids, potentially leading to unique physiological effects . Additionally, triundecanoin has been assessed for safety in cosmetic formulations, with findings suggesting minimal irritation or toxicity at typical usage levels .

Triundecanoin can be synthesized through various methods:

  • Direct Esterification: This involves reacting glycerol with undecanoic acid in the presence of an acid catalyst under controlled temperature and pressure conditions.
  • Transesterification: Glycerol can also be reacted with triglycerides containing undecanoic acid using alkali catalysts, allowing for the production of triundecanoin from other fatty sources.
  • Enzymatic Synthesis: Lipases can be employed to catalyze the esterification process selectively, providing a more environmentally friendly synthesis route .

Triundecanoin finds applications across several fields:

  • Cosmetics: Used as an emollient and skin-conditioning agent due to its moisturizing properties.
  • Food Industry: Serves as a food additive and fat source in various formulations.
  • Pharmaceuticals: Investigated as a potential carrier for drug delivery systems due to its biocompatibility and ability to enhance solubility of certain compounds .

Studies on triundecanoin's interactions with other compounds reveal its potential effects on lipid profiles and metabolic pathways. For example, it has been noted that triundecanoin may influence cholesterol levels and fatty acid composition in animal models . Furthermore, its role as an emulsifier in cosmetic formulations has been explored, highlighting its ability to stabilize mixtures of oil and water.

Compound NameMolecular FormulaChain LengthUnique Features
TriacylglycerolC51H98O618 (C18)Composed of three identical long-chain fatty acids
TrilaurinC36H74O612 (C12)Contains lauric acid; used for antimicrobial properties
TrioleinC57H104O618 (C18)Rich in oleic acid; commonly found in olive oil
TricaprylinC36H70O68 (C8)Medium-chain triglyceride; rapidly metabolized
TristearinC57H110O618 (C18)Contains stearic acid; solid at room temperature

Triundecanoin's unique aspect lies in its odd-chain structure which may confer distinct metabolic pathways compared to even-chain fatty acids commonly found in dietary fats.

Physical Description

Solid

XLogP3

13.8

Hydrogen Bond Acceptor Count

6

Exact Mass

596.50158988 g/mol

Monoisotopic Mass

596.50158988 g/mol

Heavy Atom Count

42

Melting Point

31.2 °C

UNII

ZTT041BJ4O

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13552-80-2

Wikipedia

Triundecanoin

Use Classification

Cosmetics -> Skin conditioning; Antistatic; Hair conditioning; Emollient; Solvent

General Manufacturing Information

Undecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester: INACTIVE

Dates

Modify: 2023-08-15

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